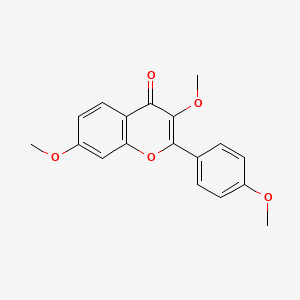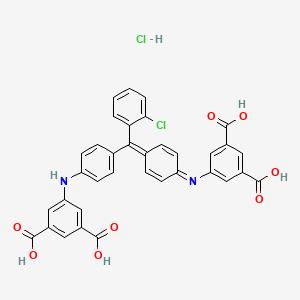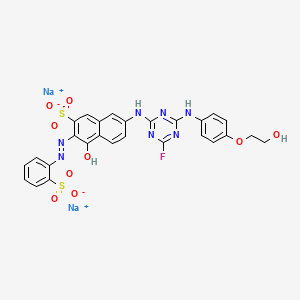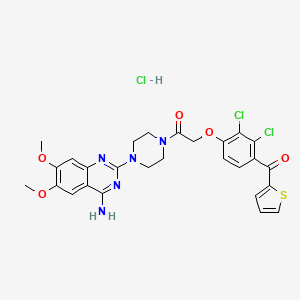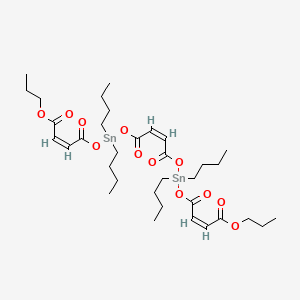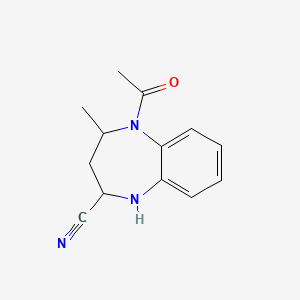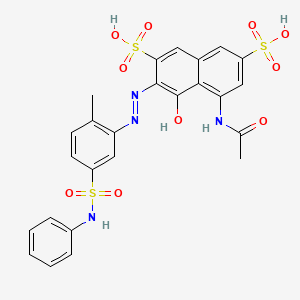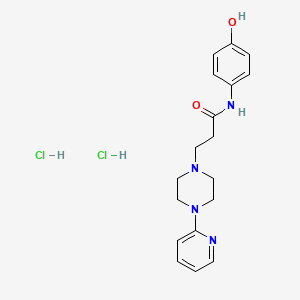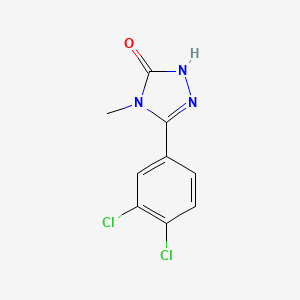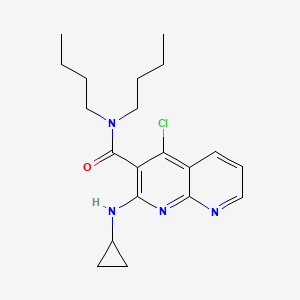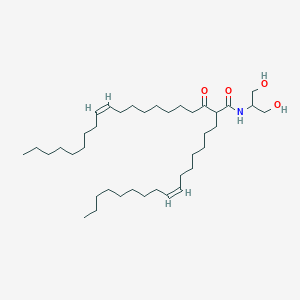
1H-Imidazole, 4-((2-ethylphenyl)methyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 4-((2-ethylphenyl)methyl)-, monohydrochloride is a chemical compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
The synthesis of 1H-Imidazole, 4-((2-ethylphenyl)methyl)-, monohydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .
Industrial production methods often involve multi-step processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale synthesis.
Chemical Reactions Analysis
1H-Imidazole, 4-((2-ethylphenyl)methyl)-, monohydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the imidazole ring.
Common reagents and conditions used in these reactions include mild temperatures, specific catalysts, and controlled pH levels. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Imidazole, 4-((2-ethylphenyl)methyl)-, monohydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazole, 4-((2-ethylphenyl)methyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1H-Imidazole, 4-((2-ethylphenyl)methyl)-, monohydrochloride can be compared with other imidazole derivatives, such as:
1H-Imidazole, 2-ethyl-4-methyl-: This compound has similar structural features but different substituents, leading to distinct chemical and biological properties.
1H-Imidazole, 4-methyl-: Another similar compound with a different substitution pattern, affecting its reactivity and applications.
1H-Imidazole, 2-ethyl-: This compound also shares the imidazole core but has unique substituents that influence its behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
91874-44-1 |
|---|---|
Molecular Formula |
C12H15ClN2 |
Molecular Weight |
222.71 g/mol |
IUPAC Name |
5-[(2-ethylphenyl)methyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C12H14N2.ClH/c1-2-10-5-3-4-6-11(10)7-12-8-13-9-14-12;/h3-6,8-9H,2,7H2,1H3,(H,13,14);1H |
InChI Key |
BLWSHGDGRBLANL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1CC2=CN=CN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


